molecular formula C24H8O6 B090714 3,4,9,10-Perylenetetracarboxylic dianhydride CAS No. 128-69-8

3,4,9,10-Perylenetetracarboxylic dianhydride

Cat. No. B090714
CAS RN: 128-69-8
M. Wt: 392.3 g/mol
InChI Key: CLYVDMAATCIVBF-UHFFFAOYSA-N
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Description

3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) is a molecular compound that has been extensively studied due to its interesting electronic and optical properties. It serves as a precursor for various perylene derivatives that have applications in dye chemistry, organic electronics, and as photosensitizers in polymerization reactions .

Synthesis Analysis

The synthesis of PTCDA derivatives has been explored in several studies. One efficient synthesis route reported the transformation of perylene tetracarboxylic acid dianhydride into strong donor-acceptor chromophores, specifically 9,10-dibromo-1,6,7,12-tetrachloro-perylene-3,4-dicarboxylic acid monoimides, through twofold aromatic amination . Another study described the condensation of PTCDA with alkylamines to form N-alkyl-3,4:9,10-perylenetetracarboxylic monoanhydride monoimides, with the reaction kinetics and yields being carefully examined .

Molecular Structure Analysis

The molecular structure of PTCDA and its derivatives has been a subject of interest due to its influence on the material's properties. For instance, the orientation of PTCDA molecules in thin blend films was studied using infrared reflection-absorption spectroscopy, revealing that PTCDA molecules adopt a face-on orientation on the Au surface .

Chemical Reactions Analysis

PTCDA and its derivatives participate in various chemical reactions. The photochemistry of PTCDA dyes, such as the di(glycyl)imide derivative, has been investigated, showing that the monomer and dimer forms of the dye can coexist in basic aqueous solutions, with the dimer being non-fluorescent . Additionally, PTCDA derivatives have been used as photosensitizers in green-light-induced cationic ring-opening polymerization reactions, demonstrating their potential as metal-free organic photocatalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of PTCDA have been characterized through different techniques. A study on excitons in crystalline thin films of PTCDA by measuring the photocurrent response revealed a previously uncharacterized exciton at 590 nm, suggesting a Frenkel-like nature and providing insights into the exciton diffusion length . The spectral properties of PTCDA derivatives in various environments have also been explored, contributing to a better understanding of their behavior in potential applications .

Scientific Research Applications

Spectroscopy

  • Field : Chemical Physics
  • Application : The interaction between PTCDA molecules and solid rare gas samples is studied by means of fluorescence emission spectroscopy .
  • Method : Laser-excited PTCDA-doped large argon, neon, and para-hydrogen clusters along with PTCDA embedded in helium nanodroplets are spectroscopically characterized .
  • Results : A fast non-radiative relaxation is observed before a radiative decay in the electronic ground state takes place .

Lithium-Ion Batteries

  • Field : Energy Storage
  • Application : Ni–Co–Mn complexed PTCDA (PTCDA-NiCoMn) is prepared by hydrolysis of PTCDA and complexed reaction with Ni, Co and Mn ions for use as novel organic electrode materials for lithium-ion batteries .
  • Method : Graphene was added to PTCDA-NiCoMn in situ to obtain graphene in situ composited Ni–Co–Mn complexed PTCDA composites (PTCDA-NiCoMn-G) .
  • Results : The initial charge/discharge capacities of PTCDA-NiCoMn and PTCDA-NiCoMn-G electrodes are 1972.9 and 1806.6 mA h g −1 with initial coulombic efficiencies of 56.3% and 62.52%, respectively, at 100 mA g −1 .

Enamels and Inks

  • Field : Industrial Manufacturing
  • Application : PTCDA is used in air dried and baking enamels, epoxy, polyurethane and polyester based paints. It is also used in printing inks for bank and security documents .

Photocatalytic Sulfide Oxidation

  • Field : Applied Chemistry
  • Method : Immobilization of PTCDA on Al2O3 was achieved by simply physical mixing, which not only dramatically improved their recyclability, but also surprisingly improved the reactivity .
  • Results : A mechanism study suggested that the photo-exited state (PTCDA*) of PTCDA could promote the oxidation of thioanisole to generate PTCDA •−, which sequentially reduces oxygen to furnish superoxide radicals to achieve the catalytic cycle .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : PTCDA is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals and Agrochemicals

  • Field : Pharmaceutical and Agrochemical Industries
  • Application : PTCDA is used in the production of pharmaceuticals and agrochemicals .

Safety And Hazards

PTCDA is non-toxic . It should be stored in a cool, ventilated and dry place to protect against heat, moisture, sun and fire .

Future Directions

PTCDA has attracted much interest as an organic semiconductor . Its main industrial use is as a precursor to Rylene dyes . It is also being studied for its interactions with other elements and its potential in electronic and opto-electronic applications .

properties

IUPAC Name

7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
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InChI

InChI=1S/C24H8O6/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)30-23(15)27)8-4-12(18(10)20)11-3-7-14(22(26)29-21)19(13)17(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CLYVDMAATCIVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
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Molecular Formula

C24H8O6
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Related CAS

95658-90-5
Record name Perylo[3,4-cd:9,10-c'd′]dipyran-1,3,8,10-tetrone, homopolymer
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DSSTOX Substance ID

DTXSID1059577
Record name Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone
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Molecular Weight

392.3 g/mol
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Physical Description

Dark red powder; [Sigma-Aldrich MSDS]
Record name Perylene-3,4,9,10-tetracarboxylic dianhydride
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Product Name

3,4,9,10-Perylenetetracarboxylic dianhydride

CAS RN

128-69-8
Record name 3,4,9,10-Perylenetetracarboxylic dianhydride
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Record name Perylene-3,4:9,10-tetracarboxylic dianhydride
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Synthesis routes and methods

Procedure details

800 g of 95% strength sulfuric acid are initially taken and 200 g of 89.4% strength perylene-3,4,9,10-tetracarboxylic acid diimide are introduced at room temperature. The temperature of the mixture is then raised to 220° C., and this temperature is maintained for two hours. The mixture is then allowed to cool to room temperature and the precipitate which has been formed is filtered off with suction and washed first with 280 g of 80% strength sulfuric acid and then with water until it is neutral. Drying at 80° C. gives 174.3 g of crude perylene-3,4,9,10-tetracarboxylic dianhydride. This is introduced, with exclusion of light, into a solution composed of six liters of water and 140 g of 85% strength potassium hydroxide. While blanketed with nitrogen, the solution is heated to 80°-90° C., and stirring is continued for a further 90 minutes at this temperature. The mixture is then allowed to cool to 25° C., the pH is adjusted to a value of 8-9 and the solid residue is filtered off with suction and washed with 100 ml of water. (The residue is 38.7 g of perylene-3,4,9,10-tetracarboxylic acid diimide which has only been half-saponified, i.e. perylene-3,4,9,10-tetracarboxylic acid monoanhydride-monoimide, and this is expediently added to the next batch.) 60 g of 85% strength potassium hydroxide and 60 g of animal charcoal are introduced into the filtrate, with exclusion of light, and the mixture is then blanketed with nitrogen. After a further hour's stirring at 25° C., a solution of 48.8 g of copper carbonate and 600 ml of water is added dropwise, the mixture is stirred for a further hour at 25° C. and is clarified, and the filtrate is then added dropwise to 600 g of concentrated hydrochloric acid, the mixture is kept at 80°-90° C. for one hour and the precipitate is filtered off with suction, washed with water until it is neutral and dried at 80° C. This gives 133.7 g of perylene-3,4,9,10-tetracarboxylic dianhydride having the following extinction values:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,9,10-Perylenetetracarboxylic dianhydride
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Citations

For This Compound
3,060
Citations
T Ogawa, K Kuwamoto, S Isoda… - … Section B: Structural …, 1999 - scripts.iucr.org
The crystal structures of the α and β modifications of PTCDA were analyzed as projected structures along the a axes by electron crystallography using an imaging plate. The results for …
Number of citations: 175 scripts.iucr.org
V Bulović, PE Burrows, SR Forrest, JA Cronin… - Chemical Physics, 1996 - Elsevier
Excitonic transitions responsible for low energy absorption and fluorescence in dilute solutions and thin films of the organic molecule 3,4,9,10-perylenetetracarboxylic dianhydride (…
Number of citations: 273 www.sciencedirect.com
WE Ford, PV Kamat - Journal of Physical Chemistry, 1987 - ACS Publications
Fluorescence lifetime and triplet-state spectral, kinetic, and energetic properties are reported for the first time for a pe-rylenebis (dicarboximide) dye, 7V, iV-bis (2, 5-di-iert-butylphenyl)-3…
Number of citations: 435 pubs.acs.org
V Bulović, SR Forrest - Chemical physics, 1996 - Elsevier
We study excitons in crystalline thin films of the archetype organic molecular compound 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) by measuring the photocurrent response …
Number of citations: 122 www.sciencedirect.com
T Kunstmann, A Schlarb, M Fendrich, T Wagner… - Physical Review B, 2005 - APS
A scanning force microscope operated in the dynamic force mode has been used to analyze the arrangement of 3, 4, 9, 10-perylenetetracarboxylic dianhydride (PTCDA) molecules on a …
Number of citations: 130 journals.aps.org
AB Djurišić, T Fritz, K Leo - Optics communications, 2000 - Elsevier
We model the optical constants of 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) using a modified Lorentz oscillator model and compare our results to the conventional Lorentz …
Number of citations: 78 www.sciencedirect.com
WE Ford - Journal of photochemistry, 1987 - Elsevier
The synthesis of the di(glycyl)imide derivative of 3,4,9,10-perylenetetracarboxylic dianhydride and its spectral properties in basic aqueous solutions are described. The monomer and …
Number of citations: 115 www.sciencedirect.com
WE Ford, H Hiratsuka, PV Kamat - The Journal of Physical …, 1989 - ACS Publications
Four oxidation states of 7V, N-bis (2, 5-di-/ert-butylphenyl)-3, 4, 9, 10-perylenebis (dicarboximide)(DBPI) are characterized electrochemically and spectroscopically. The oxidation of …
Number of citations: 160 pubs.acs.org
I Chizhov, A Kahn, G Scoles - Journal of crystal growth, 2000 - Elsevier
The structure and morphology of 3,4,9,10-perylenetetracarboxylic-dianhydride (PTCDA) films deposited on Au(111) surface in ultrahigh vacuum is studied via scanning tunneling …
Number of citations: 130 www.sciencedirect.com
T Wagner, A Bannani, C Bobisch, H Karacuban… - Organic …, 2004 - Elsevier
The growth of organic crystallites formed by 3,4,9,10-perylenetetracarboxylic-dianhydride (PTCDA) has been investigated by scanning tunneling microscopy on Cu(110), Cu(111) and …
Number of citations: 57 www.sciencedirect.com

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